1-(2-bromoprop-2-en-1-yl)-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole
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Overview
Description
1-(2-BROMOPROP-2-EN-1-YL)-2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BROMOPROP-2-EN-1-YL)-2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the 2-(2-METHOXYPHENOXY)ETHYL Group: This step involves the reaction of the benzodiazole core with 2-(2-METHOXYPHENOXY)ETHYL halide under basic conditions.
Attachment of the 2-BROMOPROP-2-EN-1-YL Group: The final step involves the reaction of the intermediate with 2-BROMOPROP-2-EN-1-YL halide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-BROMOPROP-2-EN-1-YL)-2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-BROMOPROP-2-EN-1-YL)-2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-BROMOPROP-2-EN-1-YL)-2-{[2-(2-HYDROXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- 1-(2-BROMOPROP-2-EN-1-YL)-2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Uniqueness
1-(2-BROMOPROP-2-EN-1-YL)-2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of the 2-(2-METHOXYPHENOXY)ETHYL group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents.
Properties
Molecular Formula |
C19H19BrN2O2S |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazole |
InChI |
InChI=1S/C19H19BrN2O2S/c1-14(20)13-22-16-8-4-3-7-15(16)21-19(22)25-12-11-24-18-10-6-5-9-17(18)23-2/h3-10H,1,11-13H2,2H3 |
InChI Key |
OVOIOAAHNHQPRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=C)Br |
Origin of Product |
United States |
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